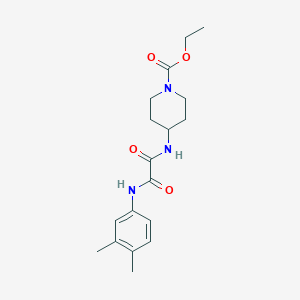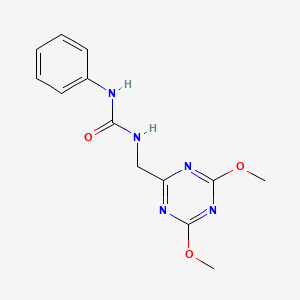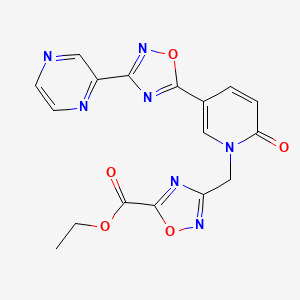
4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one” is a complex organic molecule that contains several functional groups. These include a pyrazole ring, a piperazine ring, and a trimethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the pyrazole and piperazine rings, followed by the attachment of the trimethoxyphenyl group . The synthesis of similar compounds often involves cyclization reactions and the use of coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and piperazine rings would give the molecule a certain degree of rigidity, while the trimethoxyphenyl group could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the pyrazole ring might undergo electrophilic substitution reactions, while the piperazine ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trimethoxyphenyl group could increase its lipophilicity, which might influence its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
- CoNC-A, derived from compound 1, exhibits a greater limiting current density than that of a Pt/C catalyst, making it a promising candidate for ORR applications .
- A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including derivatives of this compound, were synthesized and evaluated for their antifungal properties .
Electrocatalysis for Oxygen Reduction Reaction (ORR)
Antifungal Agents
Target Protein Degradation (Degronimers)
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-24-13-6-10(7-14(25-2)16(13)26-3)11-8-12(20-19-11)17(23)21-5-4-18-15(22)9-21/h6-8H,4-5,9H2,1-3H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDCRJVNXFKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)
![N-{4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2433777.png)


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)




![17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2433792.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2433796.png)